molecular formula C12H9BrO2S B14259286 3-Thiopheneacetic acid, 5-(4-bromophenyl)- CAS No. 177540-87-3

3-Thiopheneacetic acid, 5-(4-bromophenyl)-

Cat. No.: B14259286
CAS No.: 177540-87-3
M. Wt: 297.17 g/mol
InChI Key: YZBMEWUWIDBYSH-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid, 5-(4-bromophenyl)- is an organic compound with the molecular formula C12H9BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-thiopheneacetic acid, 5-(4-bromophenyl)- typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 3-thiopheneacetic acid with bromine in the presence of a catalyst to introduce the bromophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products:

Scientific Research Applications

3-Thiopheneacetic acid, 5-(4-bromophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-thiopheneacetic acid, 5-(4-bromophenyl)- involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Thiopheneacetic acid, 5-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .

Properties

CAS No.

177540-87-3

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

2-[5-(4-bromophenyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C12H9BrO2S/c13-10-3-1-9(2-4-10)11-5-8(7-16-11)6-12(14)15/h1-5,7H,6H2,(H,14,15)

InChI Key

YZBMEWUWIDBYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)CC(=O)O)Br

Origin of Product

United States

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